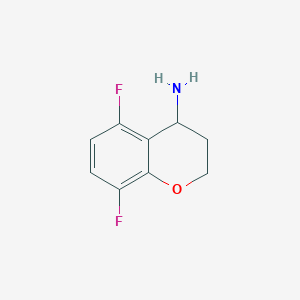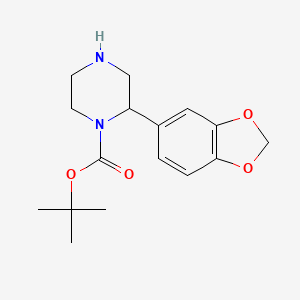
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate contains a total of 46 bonds, including 24 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Environmental Applications
Synthetic Phenolic Antioxidants
A review on the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) highlights the widespread use of these compounds, including derivatives similar to Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate, in various industrial and commercial products. The study underscores the detection of SPAs in various environmental matrices and their potential toxicity, advocating for future research into novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Another study explores the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, providing insights into the environmental remediation of air toxics. This research may inform the development of novel methods for mitigating pollution related to compounds structurally related to this compound (Hsieh et al., 2011).
Pharmacological Research
N-Dealkylation of Arylpiperazine Derivatives
The metabolism and disposition of arylpiperazine derivatives, which include compounds structurally related to the compound , have been studied for their potential in treating depression, psychosis, or anxiety. This research sheds light on the pharmacokinetics and pharmacodynamics of these compounds, which could inform future drug development efforts (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
A comprehensive review of piperazine compounds, focusing on their diverse therapeutic uses, outlines the significant potential of these molecules in drug discovery. This review emphasizes the flexibility of the piperazine scaffold in designing molecules for various diseases, highlighting the importance of substituent modification for enhancing pharmacological properties (Rathi et al., 2016).
Mecanismo De Acción
Target of Action
Tert-butyl 2-(2H-1,3-benzodioxol-5-YL)piperazine-1-carboxylate has been found to exhibit antibacterial activities against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) . These bacterial strains are the primary targets of this compound.
Mode of Action
It has been suggested that it may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Like other similar compounds, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, leading to the death of bacterial cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
tert-butyl 2-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-9-12(18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFINXMPWYQMSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chlorothiazolo[5,4-b]pyridine](/img/structure/B3163841.png)

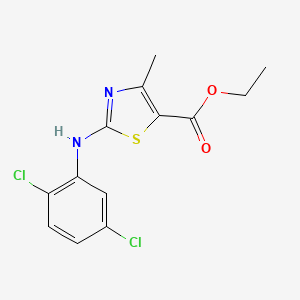
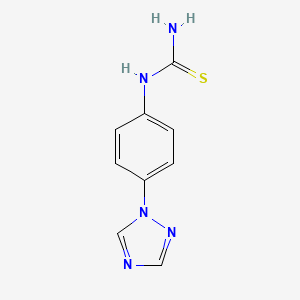
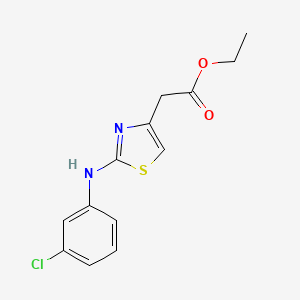
![5-[(2-Benzylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3163883.png)
![7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3163890.png)

